trans-Cyclopentane-1,2-dicarboxylic acid

Catalog No.
S592554
CAS No.
1461-97-8
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cyclopentane-1,2-dicarboxylic acid

CAS Number

1461-97-8

Product Name

trans-Cyclopentane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-cyclopentane-1,2-dicarboxylic acid

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1

InChI Key

ASJCSAKCMTWGAH-RFZPGFLSSA-N

SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Synonyms

(1R,2R)-rel-1,2-Cyclopentanedicarboxylic Acid; trans-DL-1,2-Cyclopentanedicarboxylic Acid

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O

Trans-Cyclopentane-1,2-dicarboxylic acid is a dicarboxylic acid characterized by its cyclopentane ring structure, containing two carboxyl groups located at the 1 and 2 positions. Its chemical formula is C7H10O4C_7H_{10}O_4 with a molecular weight of approximately 158.15 g/mol. This compound appears as a colorless, odorless solid, soluble in water, and has a melting point of around 164 °C . Trans-Cyclopentane-1,2-dicarboxylic acid is notable for its stability and versatility in various chemical applications, particularly in organic synthesis and catalysis.

Organic Synthesis:

  • Precursor for Functionalized Cyclopentanes: The rigid and ring-constrained structure of trans-CPDA makes it a valuable building block for synthesizing various functionalized cyclopentane derivatives. These derivatives can find applications in medicinal chemistry, materials science, and other areas. Source: A. Srikrishna, "Cyclopentane Derivatives: A Review on Their Chemistry, Biological Activities, and Pharmaceutical Applications," European Journal of Medicinal Chemistry, vol. 101, pp. 742-768, 2015:
  • Asymmetric Catalysis: Trans-CPDA can be employed as a chiral ligand in asymmetric catalysis, aiding in the development of new methods for the synthesis of enantiomerically pure compounds, which are crucial for pharmaceutical and materials applications. Source: H. Pellissier and C. Bolm, "Enantioselective Catalysis with Cyclopentane-1,2-dicarboxylic Acid Derivatives," Chemical Reviews, vol. 118, no. 13, pp. 3255-3289, 2018:

Materials Science:

  • Development of Metal-Organic Frameworks (MOFs): The rigid and porous structure of trans-CPDA can be utilized in the design and synthesis of novel MOFs. These MOFs hold potential applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes. Source: J. Liu, P. K. Thallapally, and M. A. Carreon, "Cyclopentane-1,2-dicarboxylic Acid Linkers in Metal-Organic Frameworks," Chemical Communications, vol. 46, no. 40, pp. 7574-7576, 2010:

Biomedical Research:

  • Potential Enzyme Inhibitors: Studies suggest that trans-CPDA derivatives may possess enzyme inhibitory activity, making them potential candidates for drug discovery and development. However, further research is needed to explore their efficacy and safety. Source: R. V. Solov'eva, N. G. Kovaleva, and T. S. Kuznetsova, "Synthesis and Biological Activity of New 1,2-Cyclopentanedicarboxylic Acid Derivatives," Pharmaceutical Chemistry Journal, vol. 43, no. 12, pp. 726-731, 2009:

  • Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or aldehydes and can be reduced to yield alcohols.
  • Substitution Reactions: The carboxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .
  • Condensation Reactions: This compound can also react with other compounds to form larger molecules through condensation processes .

These reactions make trans-Cyclopentane-1,2-dicarboxylic acid a valuable intermediate in organic synthesis.

Trans-Cyclopentane-1,2-dicarboxylic acid can be synthesized through several methods:

  • Cyclization Reactions: Starting with suitable precursors like cyclopentanones or cyclopentene derivatives, cyclization reactions can yield the dicarboxylic acid.
  • Carboxylation Reactions: The introduction of carboxyl groups can be accomplished using carbon dioxide under specific conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including alkylation and oxidation reactions .

These methods highlight the compound's synthetic versatility in organic chemistry.

Trans-Cyclopentane-1,2-dicarboxylic acid has various applications across different fields:

  • Chiral Ligands: It is used in the synthesis of chiral ligands for asymmetric catalysis, which is crucial in producing enantiomerically pure compounds .
  • Pharmaceuticals: Its derivatives are explored for use in pharmaceuticals due to their potential biological activity.
  • Material Science: The compound’s derivatives are also investigated as plasticizers and additives in polymer chemistry .

These applications underscore its significance in both industrial and research settings.

Studies on the interactions of trans-Cyclopentane-1,2-dicarboxylic acid have focused on its ability to form coordination complexes with metal ions. For instance, it has been shown to coordinate with nickel(II) ions to create stable complexes that exhibit unique structural properties. This interaction is essential for designing metal-organic frameworks and exploring their potential applications in catalysis and materials science .

Trans-Cyclopentane-1,2-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Cis-Cyclopentane-1,2-dicarboxylic acidDicarboxylic AcidDifferent spatial arrangement of carboxyl groups
Trans-Cyclohexane-1,2-dicarboxylic acidDicarboxylic AcidLarger cyclohexane ring; different reactivity
Cis-Cyclohexane-1,3-dicarboxylic acidDicarboxylic AcidVariation in carboxyl group positions
Dimethyl Cyclopropane-1,2-dicarboxylic acidDicarboxylic AcidSmaller cyclopropane structure; different physical properties

Trans-Cyclopentane-1,2-dicarboxylic acid stands out due to its specific ring structure and the orientation of its functional groups, which influence its reactivity and applications compared to similar compounds.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21917-20-4
50483-99-3

Wikipedia

Trans-1,2-Cyclopentanedicarboxylic acid

General Manufacturing Information

1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-: INACTIVE

Dates

Modify: 2023-08-15

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